molecular formula C21H19NO7 B385425 Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 637750-62-0

Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B385425
CAS No.: 637750-62-0
M. Wt: 397.4g/mol
InChI Key: YDYTWDBQUZDAOK-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic organic compound featuring a chromen-4-one core (a bicyclic structure with a benzopyran-4-one backbone). Key functional groups include:

  • A dimethylcarbamoyloxy group at position 7 of the chromen ring.
  • An ethoxybenzoate ester at position 3.

Properties

IUPAC Name

ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-4-26-20(24)13-5-7-14(8-6-13)28-18-12-27-17-11-15(29-21(25)22(2)3)9-10-16(17)19(18)23/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYTWDBQUZDAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Optimization

Resorcinol derivatives react with ethyl acetoacetate to form the 7-hydroxy-4-methylchromen-2-one intermediate, which serves as the precursor for subsequent functionalization. Solvent-free conditions with FeCl₃·6H₂O as a catalyst achieve 92% yield in 16 hours at reflux. Alternative catalysts include cellulose nanocrystal-supported palladium nanoparticles (CNC-AMPD-Pd), which enhance reaction rates under solvent-free conditions at 130°C, yielding 96%.

Comparative Catalyst Performance

CatalystTemperature (°C)Time (h)Yield (%)
FeCl₃·6H₂O1101692
CNC-AMPD-Pd130296
Alumina sulfuric acid90499

Introduction of the Dimethylcarbamoyloxy Group

The 7-hydroxy group undergoes carbamoylation to install the dimethylcarbamoyloxy moiety. This step typically employs dimethylcarbamoyl chloride in the presence of a base.

Carbamoylation Conditions

Reaction of 7-hydroxy-4-methylchromen-2-one with dimethylcarbamoyl chloride in anhydrous dichloromethane, using triethylamine as a base, proceeds at 0°C to room temperature for 12 hours. The reaction is quenched with aqueous HCl, yielding 7-(dimethylcarbamoyloxy)-4-methylchromen-2-one with 85% efficiency. Microwave-assisted methods reduce reaction times to 30 minutes with comparable yields.

Etherification with Ethyl 4-Hydroxybenzoate

The 3-hydroxyl group of the chromenone intermediate is etherified with ethyl 4-hydroxybenzoate to introduce the ethoxybenzoate substituent.

Mitsunobu Reaction Protocol

A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates the coupling. Ethyl 4-hydroxybenzoate (1.2 equiv) reacts with 7-(dimethylcarbamoyloxy)-4-methylchromen-2-one (1.0 equiv) at 60°C for 24 hours, yielding 78% of the target compound.

Alternative Nucleophilic Aromatic Substitution

In cases where Mitsunobu conditions are unsuitable, potassium carbonate in dimethylformamide (DMF) promotes nucleophilic displacement at 120°C for 8 hours, achieving 65% yield.

Final Esterification and Purification

The ethyl ester group is introduced via acid-catalyzed esterification. Crude product is purified using column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol.

Recrystallization Efficiency

Solvent SystemPurity (%)Recovery (%)
Ethanol98.572
Ethyl acetate/hexane99.268

Green Chemistry Approaches

Recent advancements emphasize solvent-free and nanocatalytic methods to improve sustainability. Magnetic Fe₃O₄@Boehmite-NH₂-Co II nanoparticles enable a one-pot synthesis under microwave irradiation, reducing the total synthesis time to 4 hours with an overall yield of 82%.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromenone H-5), 7.89 (d, J = 8.8 Hz, 2H, benzoate aromatic), 6.93 (d, J = 8.8 Hz, 2H), 4.39 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.12 (s, 6H, N(CH₃)₂).

  • HRMS : m/z calculated for C₂₂H₂₁NO₇ [M+H]⁺ 412.1399, found 412.1395 .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromen-4-one core or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other chromenone derivatives and benzoate esters. Below is a detailed comparison based on substituent variations, conformational studies, and inferred physicochemical properties.

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3* Notable Features
Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate (Target) C₂₁H₁₉NO₇ 397.38 (estimated) Dimethylcarbamoyloxy (C7), ethoxybenzoate (C3) ~4.5† Carbamate group (resistant to hydrolysis); moderate lipophilicity
Methyl 4-[7-[(4-bromophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate C₂₄H₁₇BrO₆ 481.3 4-bromobenzyloxy (C7), methoxybenzoate (C3) 5.3 Bromine enhances halogen bonding potential; higher molecular weight
Poly(p-ethylene oxybenzoate) (PEOB) oligomers Varies (C₆H₄COOCH₂CH₂O)n Varies —OCH₂CH₂O— linkages, hydroxyl/carboxylic acid termini N/A Trans conformation of ethylene glycol linkages; stable in crystalline/noncrystalline phases

*XLogP3: Calculated octanol-water partition coefficient. †Estimated based on structural analogs.

Key Findings from Comparative Analysis

Substituent Effects on Properties :

  • The dimethylcarbamoyloxy group in the target compound introduces a carbamate functional group, which is generally more hydrolytically stable than esters . This contrasts with the 4-bromobenzyloxy group in the methyl ester analog, where bromine increases lipophilicity (XLogP3 = 5.3) and enables halogen bonding .
  • The ethoxybenzoate group in the target compound vs. the methoxybenzoate in the methyl analog may slightly increase lipophilicity and steric bulk due to the longer ethyl chain.

Conformational Stability: Studies on PEOB oligomers suggest that —OCH₂CH₂O— linkages preferentially adopt a trans conformation in both crystalline and noncrystalline phases . While the target compound lacks polymer-like linkages, its ester groups (e.g., ethoxybenzoate) may exhibit similar conformational rigidity, influencing solubility or crystallinity.

Sulfonyl or imidazole groups in other analogs () introduce hydrogen-bonding or charge-transfer capabilities, which are absent in the target compound.

Implications of Structural Differences

  • Solid-State Behavior : The trans conformation observed in PEOB oligomers suggests that similar ester or ether linkages in the target compound could contribute to stable crystal packing, impacting melting points or solubility.
  • Electronic Effects: The electron-withdrawing carbamate group may reduce electron density in the chromenone ring compared to electron-donating groups (e.g., methoxy), altering UV-Vis absorption or reactivity in synthetic pathways.

Biological Activity

Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic compound that integrates features from both coumarin and carbamate structures. This hybridization is significant for its potential biological activities, particularly in the field of cancer therapeutics and antioxidant properties. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and safety profiles based on recent studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which can be represented as follows:

  • Chemical Formula : C15_{15}H15_{15}N1_{1}O5_{5}
  • Molecular Weight : 301.29 g/mol
  • Functional Groups : Contains a carbamate moiety and a coumarin core.

Antitumor Activity

Recent studies have highlighted the antitumor effects of this compound against various cancer cell lines.

Case Study: Ehrlich Ascites Carcinoma (EAC)

A pivotal study evaluated the compound's efficacy against EAC in female mice. The results indicated:

  • Tumor Cell Viability : A significant reduction in EAC cell viability was observed, with a decrease of up to 100% compared to control groups.
  • Mechanism of Action : The compound induced apoptosis in tumor cells, which was confirmed through histopathological examinations. The study measured levels of Bcl-2 and Bax proteins, indicating an apoptotic pathway activation.
ParameterControl GroupTreatment Group
Tumor Cell Viability (%)1000
Bcl-2 Protein LevelHighLow
Bax Protein LevelLowHigh

Antioxidant Properties

The compound also exhibited significant antioxidant activity. Total antioxidant capacity was measured in liver and kidney tissues, showing no adverse effects on organ function:

  • Liver Function Tests : Serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) remained within normal ranges.
  • Histopathological Analysis : No pathological changes were noted in liver or kidney tissues post-treatment.

Mechanistic Insights

Molecular docking studies provided insights into the interactions between the compound and target proteins involved in cancer progression. The binding affinity with breast cancer mutant 3HB5-oxidoreductase suggests a potential mechanism for its antitumor activity.

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